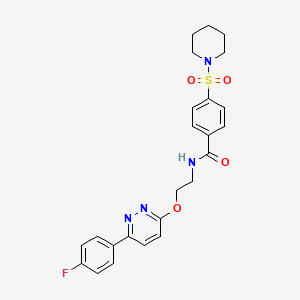

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group, an ethyleneoxy linker, and a piperidin-1-ylsulfonyl moiety. This compound shares structural motifs with several bioactive molecules, including kinase inhibitors, sigma receptor ligands, and neurotransmitter modulators. Its design integrates elements known to enhance solubility (e.g., sulfonamide groups) and target selectivity (e.g., fluorinated aromatic systems) .

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(28-27-22)33-17-14-26-24(30)19-6-10-21(11-7-19)34(31,32)29-15-2-1-3-16-29/h4-13H,1-3,14-17H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPFUPJHAQJZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The process may include:

Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

Attachment of the Piperidinylsulfonyl Group: This can be done using sulfonylation reactions.

Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anti-inflammatory effects. For instance, studies on pyridazine derivatives have shown that they can selectively inhibit cyclooxygenase (COX-II), an enzyme involved in inflammation. The compound's structure suggests it may also possess similar activity due to its piperidine and sulfonamide groups, which are known to enhance anti-inflammatory effects .

Antibacterial Properties

The presence of nitrogen heterocycles in the compound's structure positions it as a potential candidate for antibacterial applications. Recent advancements in pyrrole derivatives have demonstrated potent activity against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). Given the structural similarities, this compound could be explored for similar antibacterial properties .

Cancer Research

Emerging studies have identified compounds with similar structural frameworks as potential anti-cancer agents. The inhibition of specific proteins involved in cancer progression is a promising area of research. For example, derivatives targeting B-cell lymphoma protein (Bcl-2) have shown efficacy in preclinical models . The compound's ability to modulate biological pathways related to cancer cell survival may be investigated further.

Case Study 1: COX-II Inhibition

A study involving modified pyrazole derivatives demonstrated significant COX-II inhibition with IC50 values lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The most potent derivative exhibited an IC50 of 0.011 μM, showcasing how structural modifications can enhance selectivity and potency against COX-II .

Case Study 2: Antibacterial Efficacy

In another research effort, pyrrole benzamide derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. Compounds showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties that could be leveraged in developing new treatments .

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors and modulating their activity.

Pathways: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s piperidin-1-ylsulfonyl and pyridazine groups align it with analogs in published pharmacological studies. Key comparisons include:

Key Observations :

- The fluorophenyl-pyridazine system may enhance binding to aromatic-rich enzyme pockets (e.g., kinases) compared to non-fluorinated analogs .

Pharmacological and Functional Comparisons

Sigma Receptor Ligands

Compounds with sulfonamide and piperidine/piperazine groups, such as N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, exhibit activity at sigma receptors, modulating dopamine release in the striatum .

Kinase Inhibitors

Pyridazine derivatives (e.g., GNF-2-deg-BUMP in ) often target kinases like Bcr-Abl. The target compound’s pyridazine-oxygen linker and fluorinated aromatic system may improve solubility and kinase binding compared to non-fluorinated analogs like N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide .

Neurotransmitter Modulation

Sigma ligands such as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol enhance NMDA-stimulated dopamine release . The target compound’s 4-fluorophenyl group and sulfonamide could similarly influence dopaminergic pathways, though its pyridazine core may alter efficacy compared to pyrimidine-based ligands .

Research Findings and Implications

- Sigma Receptor Selectivity : Piperidine sulfonamides show higher sigma-1 affinity than piperazine analogs, suggesting the target compound may outperform piperazine-based ligands in CNS applications .

- Thermal Stability : Melting points for related benzamides range from 190–266°C, implying the target compound may require formulation adjustments for optimal bioavailability .

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine ring, a piperidine moiety, and a sulfonamide group. The synthesis typically involves multiple steps, starting from commercially available precursors. Key steps include:

- Formation of the Pyridazine Ring: This is achieved through the reaction of hydrazine with suitable dicarbonyl compounds.

- Introduction of the Fluorophenyl Group: This is done via nucleophilic aromatic substitution.

- Formation of Ether Linkage: The pyridazine derivative is reacted with an alkylating agent to introduce the ether linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features, particularly the piperidine and pyridazine rings, facilitate binding to these targets, which modulates their activity and influences various signaling pathways.

1. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity . Its structural characteristics enable it to act as a ligand for specific receptors and enzymes involved in microbial pathogenesis. Further investigations are required to quantify its efficacy against various bacterial strains.

2. Anti-Cancer Potential

The compound has been studied for its potential as a therapeutic agent in cancer treatment. Its ability to inhibit specific kinases involved in cell proliferation and survival pathways makes it a candidate for further development in oncology .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating diseases characterized by chronic inflammation.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activity Studies

Case Studies

- Anti-Cancer Activity : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines via modulation of apoptotic pathways.

- Antimicrobial Efficacy : A study reported significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Q & A

What are the key synthetic challenges in preparing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can they be mitigated?

Basic Research Question

The synthesis of this compound involves multi-step reactions, including coupling pyridazine and benzamide moieties, sulfonylation, and ether linkage formation. Key challenges include:

- Regioselectivity : Ensuring the correct substitution pattern on the pyridazin-3-yl ring (e.g., para-fluorophenyl group at position 6).

- Coupling Efficiency : The ether linkage between the pyridazine and ethyloxy chain requires careful optimization of reaction conditions (e.g., nucleophilic substitution with NaH/DMF or Mitsunobu conditions) .

- Sulfonylation : Introducing the piperidin-1-ylsulfonyl group to the benzamide requires anhydrous conditions and controlled stoichiometry to avoid over-sulfonation .

Methodological Answer :

Use LC/MS or NMR to monitor intermediate purity. For example, highlights LC/MS validation ([M + H]+ analysis) for pyrimidine intermediates, which can be adapted for pyridazine analogs . Silica gel chromatography ( ) or recrystallization in ethanol/water mixtures can resolve regioselectivity issues .

How can researchers validate the structural integrity of this compound, particularly the sulfonamide and pyridazine moieties?

Basic Research Question

Advanced characterization techniques are critical:

- 1H/13C NMR : Confirm the presence of the piperidin-1-ylsulfonyl group (e.g., sulfonamide protons at δ 3.0–3.5 ppm) and fluorophenyl protons (δ 7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed [M + H]+) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for similar benzamide derivatives in .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

Given its structural similarity to kinase inhibitors and enzyme modulators (), prioritize:

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 values against targets like PI3K or EGFR .

- Cellular Uptake Studies : Employ fluorescent analogs (e.g., fluorophore-tagged derivatives) to assess membrane permeability, referencing methods in for fluorine-18 labeling .

- Cytotoxicity Screening : Use MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .

How does the 4-fluorophenyl group influence the compound’s physicochemical properties and target binding?

Advanced Research Question

The fluorophenyl group enhances:

- Lipophilicity : Increases logP, improving blood-brain barrier penetration (calculated via ChemAxon or ACD/Labs) .

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, as seen in for trifluoromethyl-substituted analogs .

- Target Affinity : Fluorine’s electronegativity may strengthen π-π stacking or hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .

Methodological Answer :

Compare fluorophenyl vs. non-fluorinated analogs using molecular docking (e.g., AutoDock Vina) and free energy perturbation (FEP) calculations .

What strategies can address contradictory data in solubility and bioavailability studies?

Advanced Research Question

Discrepancies may arise from:

- Solvent Systems : Use biorelevant media (e.g., FaSSIF/FeSSIF) instead of pure DMSO for solubility assays .

- Formulation Optimization : Co-solvents (PEG 400, Tween 80) or nanoemulsions ( ) improve bioavailability for poorly soluble sulfonamides .

- In Vivo Validation : Conduct pharmacokinetic studies in rodent models, measuring AUC0–24h and Cmax after oral/intravenous administration .

How can researchers design SAR studies to optimize this compound’s potency?

Advanced Research Question

Focus on:

- Pyridazine Core Modifications : Replace the 4-fluorophenyl group with heteroaromatic rings (e.g., pyridine, thiophene) to assess impact on kinase selectivity .

- Sulfonamide Variations : Test piperidine vs. morpholine or azetidine sulfonamides for steric/electronic effects ( ) .

- Ether Chain Optimization : Shorten/lengthen the ethyloxy linker to balance flexibility and rigidity ( ) .

Methodological Answer :

Synthesize 10–15 analogs using parallel synthesis (e.g., automated liquid handlers) and screen in high-throughput assays. Use QSAR models to prioritize candidates .

What safety precautions are critical when handling this compound?

Basic Research Question

Per :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (evidenced by OSHA HCS classification) .

- Waste Disposal : Incinerate via EPA-approved hazardous waste contractors due to acute toxicity risks .

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.